5-Pyrimidyl boronic acid hydrate
Description
Significance of Pyrimidine-Substituted Boronic Acids in Advanced Organic Synthesis
The importance of pyrimidine-substituted boronic acids, including 5-Pyrimidyl boronic acid hydrate (B1144303), in advanced organic synthesis is multifaceted and profound. The pyrimidine (B1678525) moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds, including antiviral and anticancer agents. The introduction of a boronic acid functional group onto this heterocyclic core provides a powerful handle for chemists to elaborate and diversify these structures through a variety of cross-coupling reactions.
The most prominent of these reactions is the Suzuki-Miyaura coupling, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional efficiency and selectivity. core.ac.uk Pyrimidine-substituted boronic acids are excellent partners in these reactions, allowing for the straightforward installation of the pyrimidine unit onto a wide array of aromatic and heteroaromatic systems. acs.org This capability is crucial for the rapid exploration of chemical space in drug discovery programs, enabling the synthesis of extensive libraries of potential therapeutic agents. core.ac.uknih.gov Beyond medicinal chemistry, the resulting heteroarylpyrimidines are also being explored for their unique photophysical properties, with potential applications in organic electronics and materials science. nih.gov
Overview of Key Research Trajectories for 5-Pyrimidyl Boronic Acid Hydrate
Current research involving this compound is advancing along several key trajectories, primarily focused on its application in the synthesis of novel organic compounds with tailored properties.
One of the most active areas of investigation remains its use in Suzuki-Miyaura cross-coupling reactions . Researchers are continuously exploring the scope of this reaction, coupling this compound with a diverse range of aryl and heteroaryl halides to generate complex bi- and poly-aromatic systems. acs.org These efforts are aimed at creating new molecular entities with potential applications in medicine and materials science. A notable example is the synthesis of various heteroarylpyrimidines, where the pyrimidine core is linked to other heterocyclic rings like thiophene, quinoline, and even other pyrimidines. acs.org
A second significant research direction is the development of novel inhibitors for biological targets . The pyrimidine scaffold is a known pharmacophore, and by using this compound as a starting material, scientists are designing and synthesizing new molecules that can modulate the activity of specific enzymes or proteins. nih.govnih.gov For instance, pyrimidine molecules containing a boronic acid group have been investigated as potential inhibitors of Valosin-containing protein (VCP/p97), a target in cancer therapy. nih.govnih.gov
A more recent and burgeoning field of research is the incorporation of pyrimidine-boronic acid derivatives into functional materials . This includes the synthesis of luminescent boron complexes for use in Organic Light-Emitting Diodes (OLEDs) and the construction of Metal-Organic Frameworks (MOFs). nih.govnih.gov In these applications, the pyrimidine-boronic acid unit can act as a ligand that coordinates with metal ions or as a core component of a larger, functional organic molecule. These materials exhibit interesting photophysical properties and have potential applications in areas such as sensing, catalysis, and even antibacterial therapies. nih.govnih.gov
The following tables provide a summary of key research findings related to the applications of this compound.
Interactive Data Tables
Table 1: Suzuki-Miyaura Cross-Coupling Reactions with 5-Pyrimidylboronic Acid
This table summarizes the synthesis of various heteroarylpyrimidines using 5-Pyrimidylboronic acid in Suzuki-Miyaura cross-coupling reactions. The data is based on research by Saygili, N., et al. acs.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 5-Pyrimidylboronic acid | 2-Bromothiophene | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 5-(2-Thienyl)pyrimidine | 75 |
| 5-Pyrimidylboronic acid | 8-Bromoquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 5-(8-Quinolyl)pyrimidine | 68 |
| 5-Pyrimidylboronic acid | 5-Bromopyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 5,5'-Bipyrimidine | 62 |
Table 2: Synthesis of a VCP/p97 Inhibitor using a Pyrimidine Boronic Acid Derivative
This table outlines a key synthetic step in the creation of a novel inhibitor for the VCP/p97 protein, highlighting the utility of pyrimidine boronic acids in medicinal chemistry. The presented data is a representative example from the broader study. nih.govnih.gov
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Product | Biological Activity (IC₅₀) |
| Substituted Pyrimidine | Phenylboronic acid derivative | HATU | DIPEA | DMF | Pyrimidine-based VCP/p97 inhibitor | 54.7 nM |
Table 3: Application in Functional Materials
This table showcases the use of pyrimidine-boronic acid derivatives in the synthesis of advanced materials with specific functionalities.
| Starting Material | Reaction Type | Resulting Material | Key Property | Potential Application | Reference |
| Pyrimidine-boronic acid ester | Suzuki Coupling & Cyclization | Pyrimidine-based Boron Complex | Thermally Activated Delayed Fluorescence (TADF) | Organic Light-Emitting Diodes (OLEDs) | nih.gov |
| Boronic acid-functionalized ligand | Solvothermal Synthesis | Boronic Acid-Decorated MOF | Enhanced Bacterial Binding | Antibacterial Wound Healing | nih.gov |
Properties
IUPAC Name |
pyrimidin-5-ylboronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2.H2O/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNYAJLYNQEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Pyrimidyl Boronic Acid Hydrate and Its Derivatives
Direct Synthetic Routes to 5-Pyrimidyl Boronic Acid Hydrate (B1144303)
The direct synthesis of 5-pyrimidyl boronic acid hydrate is most commonly achieved through the lithiation of a halogenated pyrimidine (B1678525) precursor, followed by quenching with a borate (B1201080) ester. This powerful technique allows for the regioselective introduction of the boronic acid moiety onto the pyrimidine ring.
The halogen-lithium exchange reaction is a cornerstone in the synthesis of aryl and heteroaryl boronic acids, including 5-pyrimidyl boronic acid. nih.gov This method typically begins with a halogenated pyrimidine, such as 5-bromopyrimidine. The process involves treating the starting material with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at very low temperatures, often between -78°C and -100°C. google.comorgsyn.org This step facilitates the exchange of the halogen atom (typically bromine) for a lithium atom, creating a highly reactive 5-lithiopyrimidine intermediate.
This organolithium intermediate is then "quenched" by the addition of an electrophilic borate ester. The nucleophilic carbon of the lithiated pyrimidine attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester complex to yield the desired 5-pyrimidyl boronic acid. nih.govgoogle.com This "in situ quench" protocol is highly effective and can be adapted for large-scale synthesis. nih.gov For instance, high yields of 3-pyridylboronic acid, a structural analog, have been achieved using this improved procedure, demonstrating its robustness. orgsyn.orgnih.gov
In the case of substituted pyrimidines, such as 2-aminopyrimidine, protection of the amino group may be necessary before the lithiation step to prevent side reactions. One effective strategy involves in-situ protection using trimethylsilyl (B98337) chloride (TMSCl) to form a bis-silylated amine. researchgate.net Following the halogen-lithium exchange and borate quench, an acid-base workup sequence not only facilitates the isolation of the water-soluble boronic acid but also removes the silyl (B83357) protecting groups. researchgate.net
The choice of the borate reagent is a critical parameter in the synthesis of pyrimidyl boronic acids. Trialkyl borates, such as triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃), are the most commonly employed reagents for trapping the organolithium intermediate. google.comresearchgate.netnih.gov Triisopropyl borate is frequently favored in these syntheses. orgsyn.orgresearchgate.netnih.gov The bulkier isopropoxy groups can sometimes offer better stability and selectivity compared to the smaller methoxy (B1213986) groups of trimethyl borate.
The reaction sequence involves the addition of the organolithium compound to the borate ester. An important technical consideration is the order of addition. In some procedures, the borate ester is added to the reaction mixture before the organolithium reagent. google.com This "in situ" trapping of the lithiated species as it is formed can help to minimize side reactions of the highly reactive organolithium intermediate. The entire process is conducted at cryogenic temperatures to ensure the stability of the intermediates. google.com Following the reaction, hydrolysis with aqueous acid cleaves the boronic acid ester to afford the final product. google.com
Preparation of Pyrimidyl Boronic Acid Esters as Synthetic Intermediates
While direct synthesis yields the boronic acid, in many applications, it is advantageous to first prepare a more stable boronic acid ester derivative, such as a pinacol (B44631) ester. medchemexpress.com Pyrimidine-5-boronic acid pinacol ester is a common and useful intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. medchemexpress.com These esters often exhibit improved stability, are easier to purify by chromatography, and are less prone to dehydration or other side reactions compared to the free boronic acids. orgsyn.org
The synthesis of pyrimidyl boronic acid esters can be achieved through several methods. One common approach is the palladium-catalyzed cross-coupling of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This reaction, often referred to as the Miyaura borylation, provides a direct route to the pinacol ester. Another method involves the reaction of a Grignard reagent with a boronic ester like pinacolborane. google.com A general and large-scale applicable procedure involves the reaction of the lithiated pyrimidine (generated via halogen-lithium exchange) with an appropriate boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxy-pinacolborane).
The following table summarizes the preparation of boronic acid esters from different starting materials:
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 5-Bromopyrimidine | 1. n-BuLi 2. Isopropoxy-pinacolborane | Pyrimidine-5-boronic acid pinacol ester | Lithium-Halogen Exchange/Borylation |
| 5-Bromopyrimidine | Bis(pinacolato)diboron, Pd Catalyst, Base | Pyrimidine-5-boronic acid pinacol ester | Miyaura Borylation |
| 2-Amino-5-bromopyrimidine | 1. Protection (e.g., TMSCl) 2. n-BuLi 3. Triisopropyl borate 4. Pinacol | 2-Aminopyrimidine-5-boronic acid pinacol ester | Protecting Group/Lithiation/Esterification |
Synthetic Approaches to Substituted 5-Pyrimidyl Boronic Acids
The synthesis of substituted 5-pyrimidyl boronic acids allows for the introduction of various functional groups onto the pyrimidine core, greatly expanding their utility in the synthesis of complex molecules. These derivatives are typically prepared from appropriately substituted 5-halopyrimidines using the same fundamental halogen-lithium exchange and borylation sequence described previously.
For example, 2-chloro-5-pyrimidylboronic acid and 2-amino-5-pyrimidylboronic acid have been successfully synthesized starting from 5-bromo-2-chloropyrimidine (B32469) and 2-amino-5-bromopyrimidine, respectively. researchgate.net The synthesis of 2-methoxy-5-pyrimidylboronic acid follows a similar path, starting from 5-bromo-2-methoxypyrimidine. nih.gov The reaction involves a lithium-halogen exchange followed by a reaction with triisopropylborate. nih.gov
Another powerful strategy for accessing substituted pyrimidines is through directed ortho-metalation. In this approach, a directing group on the pyrimidine ring guides the deprotonation and subsequent lithiation to an adjacent position. For instance, 2,4-dimethoxypyrimidine (B108405) can be lithiated at the 5-position using a strong, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). clockss.org Quenching this lithiated intermediate with a borate ester would provide a route to 2,4-dimethoxy-5-pyrimidylboronic acid. This method circumvents the need for a halogen at the 5-position.
The table below outlines the synthesis of several substituted 5-pyrimidyl boronic acids.
| Target Compound | Starting Material | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-5-pyrimidylboronic acid | 2-Amino-5-bromopyrimidine | 1. TMSCl, n-BuLi 2. B(Oi-Pr)₃ 3. H₃O⁺ | 80% | researchgate.net |
| 2-Chloro-5-pyrimidylboronic acid | 5-Bromo-2-chloropyrimidine | 1. n-BuLi 2. B(Oi-Pr)₃ 3. H₃O⁺ | N/A | researchgate.net |
| 2-Methoxy-5-pyrimidylboronic acid | 5-Bromo-2-methoxypyrimidine | 1. n-BuLi 2. B(Oi-Pr)₃ 3. H₃O⁺ | N/A | nih.gov |
Reactivity and Mechanistic Investigations of 5 Pyrimidyl Boronic Acid Hydrate
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.org This reaction is particularly valued for its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netnih.govyoutube.com The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Suzuki-Miyaura Coupling with Diverse Aryl and Heteroaryl Halides
5-Pyrimidyl boronic acid hydrate (B1144303) serves as a valuable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of 5-aryl and 5-heteroaryl pyrimidines. These reactions demonstrate broad applicability with a variety of aryl and heteroaryl halides. nih.govclaremont.edunih.gov The coupling of 5-pyrimidyl boronic acid and its derivatives has been successfully achieved with a range of (hetero)aryl halides, including bromides and chlorides, to produce the corresponding biaryl and heterobiaryl structures. nih.govmit.edu
For instance, the coupling of 5-pyrimidyl boronic ester with pyridine-2-sulfonyl fluoride (B91410) has been reported to yield the corresponding 2-(5-pyrimidyl)pyridine, albeit in modest yields. claremont.edu The development of highly active catalyst systems has expanded the scope of these reactions to include challenging substrates like heteroaryl chlorides. mit.edu The use of potassium heteroaryltrifluoroborates, which can be prepared from the corresponding boronic acids, has also proven effective in couplings with aryl and heteroaryl halides, providing good to excellent yields of the desired products. nih.gov
The reaction's success with a diverse array of coupling partners highlights its utility in constructing complex molecular architectures containing the pyrimidine (B1678525) motif, which is a common core in many biologically active compounds. researchgate.netnih.gov
Optimization of Catalytic Systems and Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling of 5-pyrimidyl boronic acid hydrate is highly dependent on the catalytic system and reaction conditions. nih.govresearchgate.net Key parameters that are often optimized include the choice of palladium precursor, ligand, base, solvent, temperature, and reaction time. nih.govresearchgate.net
Catalyst and Ligand Selection: The choice of ligand is crucial for achieving high catalytic activity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of the palladium catalyst, particularly with less reactive aryl chlorides. libretexts.org For instance, dialkylbiarylphosphine ligands have shown excellent performance in certain Suzuki-Miyaura couplings. nih.govrsc.org The development of palladium precatalysts has also been a significant advancement, allowing for the formation of the active catalytic species under mild conditions where sensitive substrates like some boronic acids are less prone to decomposition. mit.edu
Reaction Conditions: Temperature and reaction time are critical variables that need to be fine-tuned to maximize yield and minimize side reactions. nih.gov Automated microfluidic systems have been utilized to rapidly explore and optimize these parameters, leading to improved turnover numbers (TON) and yields. nih.govrsc.org The choice of base and solvent system also plays a significant role. researchgate.net For example, a mixture of THF and water is a commonly used solvent system, and bases like potassium phosphate (B84403) are frequently employed. nih.govnih.gov
The following table summarizes the optimization of various parameters for Suzuki-Miyaura reactions, which can be applied to couplings involving this compound.
| Parameter | Variable | Observation |
| Catalyst | Palladium Precatalyst | Allows for fast reactions at room temperature or 40 °C. mit.edu |
| Ligand | Dialkylbiarylphosphine | Often provides optimal performance. nih.gov |
| Temperature | 30-110 °C | Optimal temperature depends on the specific substrates and catalyst system. nih.gov |
| Reaction Time | 1-10 min | Shorter reaction times can be optimal for substrates prone to decomposition. nih.gov |
| Base | K₃PO₄ | Commonly used and effective. nih.gov |
| Solvent | THF/Water | A frequently used solvent mixture. nih.gov |
Mechanistic Insights into Transmetalation and Reductive Elimination Pathways
The mechanism of the Suzuki-Miyaura reaction has been extensively studied to better understand the key steps of transmetalation and reductive elimination. libretexts.orgillinois.edu
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. libretexts.orgyoutube.com The exact mechanism of this transfer has been a subject of investigation for many years. illinois.edu Studies have identified pre-transmetalation intermediates with Pd-O-B linkages. illinois.edu The reaction can proceed through different pathways depending on the reaction conditions. For instance, in the presence of excess ligand, a tricoordinate boronic acid complex is thought to be the key intermediate, while with a deficiency of ligand, a tetracoordinate boronate complex is involved. illinois.edu The role of the base is crucial in this step, as it activates the organoboron species. nih.gov
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. libretexts.org This process is known to proceed from a cis-complex, meaning the trans-complex formed after transmetalation must first isomerize. libretexts.orgyoutube.com Kinetic studies have shown that reductive elimination is a first-order reaction, and crossover experiments have confirmed its intramolecular nature. libretexts.orgillinois.edu
Recent research has also explored the possibility of a formal nitrene insertion into the Suzuki-Miyaura pathway, which would alter the products from C-C linked biaryls to C-N-C linked diaryl amines. snnu.edu.cnresearchgate.net This highlights the potential for modifying the traditional reaction mechanism to access new chemical space.
Formation of Functionalized Bi(hetero)aryl Pyrimidine Architectures
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of a wide variety of functionalized bi(hetero)aryl pyrimidine architectures. nih.govclaremont.edu These structures are of significant interest due to their prevalence in medicinal chemistry and materials science. researchgate.netnih.gov
The reaction allows for the direct and convergent assembly of the pyrimidine core with various aryl and heteroaryl moieties. nih.gov This method has been used to synthesize 5-substituted pyrimidines, which are precursors to valuable compounds. For example, 5-substituted uracil (B121893) derivatives, which can be prepared via Suzuki-Miyaura coupling followed by reduction, have shown potential as antiviral agents. nih.gov
The ability to introduce a wide range of functional groups onto the aryl or heteroaryl coupling partner, coupled with the inherent reactivity of the 5-pyrimidyl boronic acid, makes this a highly versatile method for creating diverse molecular libraries. researchgate.netnih.gov The development of robust catalytic systems has further expanded the scope to include previously challenging substrates, enabling the synthesis of even more complex and highly functionalized pyrimidine-containing molecules. mit.edu
Other Established and Emerging Reaction Pathways
While the Suzuki-Miyaura coupling is a dominant application, this compound and its derivatives can participate in other reaction pathways.
Electrophilic Quench Reactions in Organometallic Intermediates
The carbon-boron bond in organoboronic acids can be cleaved by electrophiles other than a palladium catalyst. While not as common as cross-coupling reactions, electrophilic quench reactions of organometallic intermediates derived from boronic acids are known. mdpi.com For instance, the reaction of an organoboron compound with an electrophile can lead to the formation of a new carbon-electrophile bond. This reactivity can be influenced by the nature of the electrophile and the reaction conditions.
The boronic acid group itself can act as a catalyst in certain reactions. For example, some arylboronic acids have been shown to catalyze cycloaddition reactions, presumably through electrophilic activation of one of the reactants. mdpi.com While specific examples involving this compound in this context are not extensively documented in the provided search results, the general reactivity of boronic acids suggests this potential.
Comparative Reactivity Studies of Boronate Anions Versus Neutral Boronic Acid Forms
The reactivity of boronic acids is intrinsically linked to the pH of the reaction medium, which governs the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate. It has been a common misconception that the boronate ion is invariably the more reactive species in chemical transformations. However, recent studies have challenged this notion, revealing a more complex interplay of factors that determine the dominant reactive species.
In acidic to neutral conditions, the neutral form of a boronic acid, RB(OH)₂, is the predominant species. As the pH increases, deprotonation occurs to form the boronate anion, [RB(OH)₃]⁻. For heteroaromatic boronic acids like 5-pyrimidyl boronic acid, the situation is further complicated by the potential for protonation of the nitrogen atom(s) in the pyrimidine ring, leading to the formation of cationic or zwitterionic species. ed.ac.ukwikipedia.org
Kinetic studies on various boronic acids have demonstrated that the neutral trigonal boronic acid can be a kinetically significant reactant, even in alkaline solutions where the boronate ion is present in substantial concentrations. The relative reactivity of the neutral acid versus the boronate anion is dependent on the specific substrate and reaction conditions. For instance, in reactions with certain diols, the rate constants for the reaction of the neutral boronic acid have been found to be larger than those for the corresponding boronate ion.
Table 1: Speciation of 5-Pyrimidyl Boronic Acid at Different pH Values
| pH Range | Predominant Species | Reactivity Contribution |
|---|---|---|
| < pKaH | N-Protonated Boronic Acid | Can be significant, influences protodeboronation. |
| pKaH < pH < pKa | Neutral Boronic Acid | Often a key reactive species in various reactions. |
| > pKa | Boronate Anion | Reactivity is highly dependent on the specific reaction. |
Protodeboronation Dynamics in Heteroaromatic Systems
Protodeboronation is a significant decomposition pathway for heteroaromatic boronic acids, including this compound. This reaction, involving the replacement of the boronic acid group with a hydrogen atom, is often an undesired side reaction in processes like the Suzuki-Miyaura coupling. The rate of protodeboronation is highly dependent on the structure of the heteroaromatic ring and the pH of the medium. wikipedia.orgresearchgate.net
Mechanistic studies have revealed several pathways for protodeboronation. ljmu.ac.uk In acidic solutions, a general acid-catalyzed mechanism can occur. wikipedia.org Conversely, under basic conditions, a base-catalyzed pathway involving the boronate anion is often observed. For many heteroaromatic systems, the reactivity profile as a function of pH can be complex, exhibiting rate maxima at specific pH values. ed.ac.uknih.gov
A comprehensive study on the protodeboronation of 18 different boronic acids, which included heteroaromatic systems, developed a kinetic model encompassing five primary pathways (k₁-k₅) to describe the observed pH-rate profiles. nih.govnih.gov This model accounts for reactions of the neutral boronic acid, the boronate anion, and, in the case of basic heterocycles, the N-protonated form. nih.gov
For basic heteroaromatic boronic acids, a key finding is the potential for rapid protodeboronation at neutral pH through the fragmentation of a zwitterionic intermediate. wikipedia.orgresearchgate.net The formation of this zwitterion, where the pyrimidyl nitrogen is protonated and the boronic acid is deprotonated, can significantly lower the activation energy for C-B bond cleavage. However, the propensity for this pathway is highly dependent on the position of the boronic acid group relative to the heteroatom(s). For instance, 2-pyridyl boronic acid is known to undergo rapid protodeboronation via a zwitterionic intermediate, whereas 3- and 4-pyridyl boronic acids are considerably more stable. nih.govnih.gov Given the electronic structure of pyrimidine, 5-pyrimidyl boronic acid is expected to have a different stability profile compared to its pyridyl analogs.
The rate of protodeboronation for a given heteroaromatic boronic acid can vary by several orders of magnitude depending on the pH. nih.govnih.gov The pH-rate profiles are often bell-shaped or show multiple maxima, reflecting the transition between different dominant reactive species and mechanistic pathways.
Table 2: General Mechanistic Pathways in Heteroaromatic Boronic Acid Protodeboronation
| Pathway | Description | Dominant pH Range |
|---|---|---|
| k₁ | Acid-catalyzed protodeboronation of the neutral boronic acid. | Acidic |
| k₂ | Base-catalyzed protodeboronation of the boronate anion. | Basic |
| k₂cat | Autocatalysis involving the neutral boronic acid and the boronate anion. | Near pKa |
| k₃ | Fragmentation of a zwitterionic intermediate. | Neutral (for susceptible isomers) |
| k₄ | Uncatalyzed reaction with water. | pH-independent component |
| k₅ | Direct protodeboronation of the N-protonated form. | Highly Acidic |
Structural Elucidation and Supramolecular Interactions
X-ray Crystallographic Analysis of 5-Pyrimidyl Boronic Acid Hemihydrate
While 5-pyrimidyl boronic acid hemihydrate is commercially available, detailed public crystallographic data for this specific hydrate (B1144303) is not readily found in the surveyed literature. sigmaaldrich.comthermofisher.comthermofisher.com However, a comprehensive X-ray diffraction analysis of a closely related derivative, (2-benzyloxypyrimidin-5-yl)boronic acid, provides significant insight into the fundamental structural characteristics of this class of compounds. The analysis reveals a monoclinic crystal system, and the key crystallographic parameters for this derivative are summarized in Table 1. The entire molecule, including the pyrimidine (B1678525) ring, the boronic acid group, and the benzyloxy substituent, is essentially planar, with the boronic acid group making a dihedral angle of just 3.8(2)° with the pyrimidine ring.
Table 1: Crystallographic Data for (2-benzyloxypyrimidin-5-yl)boronic acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₁BN₂O₃ |
| Formula Weight | 229.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0169 (4) |
| b (Å) | 5.6262 (2) |
| c (Å) | 16.3312 (6) |
| β (°) | 100.129 (2) |
| Volume (ų) | 1085.50 (7) |
| Z | 4 |
Data sourced from the crystallographic analysis of (2-benzyloxypyrimidin-5-yl)boronic acid. rsc.org
Analysis of Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is the dominant force in the supramolecular assembly of pyrimidyl boronic acids. The boronic acid moiety, -B(OH)₂, is an excellent hydrogen bond donor, while the hydroxyl oxygens and the pyrimidine nitrogen atoms serve as acceptors. nih.govresearchgate.net This dual functionality allows for the formation of robust and extended networks that define the crystal packing.
In the solid state, pyrimidyl boronic acids exhibit a sophisticated network of hydrogen bonds. The primary interaction involves the formation of centrosymmetric dimers through pairs of O-H⋯O hydrogen bonds between the boronic acid groups of two adjacent molecules. rsc.org This creates a classic R²₂(8) ring motif, a pattern commonly observed and energetically favorable in boronic acid structures. rsc.org
Beyond this primary dimerization, the pyrimidine ring's nitrogen atoms play a crucial role. The remaining hydroxyl group, not involved in the dimer formation, engages in lateral O-H⋯N hydrogen bonds with a nitrogen atom of a neighboring molecule. rsc.org This interaction links the centrosymmetric dimers into one-dimensional chains. These chains are further stabilized by weaker C-H⋯O and C-H⋯N interactions, creating a layered two-dimensional architecture. rsc.org The geometric details of these key hydrogen bonds from the model compound (2-benzyloxypyrimidin-5-yl)boronic acid are presented in Table 2.
Table 2: Hydrogen Bond Geometry for (2-benzyloxypyrimidin-5-yl)boronic acid
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O2-H2A···O1ⁱ | 0.85(2) | 1.92(2) | 2.7615(16) | 172.7(17) |
| O1-H1A···N1ⁱⁱⁱ | 0.85(2) | 2.07(2) | 2.8188(15) | 147.2(16) |
Symmetry codes: (i) -x+1, -y+1, -z+1; (iii) x, y, z-1. Data sourced from the crystallographic analysis of (2-benzyloxypyrimidin-5-yl)boronic acid. rsc.org
Arylboronic acids that lack strong competing hydrogen bond acceptors typically self-assemble in the solid state to form one of two primary hydrogen-bonded motifs: a cyclic centrosymmetric dimer or an extended catemer (chain). The formation of the R²₂(8) dimer via two O-H⋯O hydrogen bonds is the most common and generally most stable arrangement.
In 5-pyrimidyl boronic acid, this archetypal dimerization is still a key feature. However, the presence of the endocyclic nitrogen atoms introduces a significant perturbation. These nitrogen atoms act as effective hydrogen bond acceptors, competing with the boronic acid's own hydroxyl oxygen. nih.gov This competition results in a more complex supramolecular structure where the primary dimer motif is further linked by secondary O-H⋯N interactions. rsc.org This contrasts with simpler arylboronic acids like phenylboronic acid, where the architecture is often dominated solely by O-H⋯O interactions, leading to simpler dimeric or chain structures. The ability of the pyrimidine nitrogen to engage in these interactions is a key design element in the crystal engineering of these compounds. nih.gov
Conformational Analysis and Geometrical Structure in Solid and Solution States
In the solution state, the structure is more dynamic. 5-Pyrimidyl boronic acid is expected to exist in a pH-dependent equilibrium between its neutral form and the anionic trihydroxyboronate or tetrahydroxyboronate species. acs.org Furthermore, like other boronic acids, it can undergo reversible self-condensation to form cyclic trimers known as boroxines, particularly in non-polar solvents or upon heating. Characterization in solution is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, with ¹H NMR spectra confirming the chemical structure. thermofisher.comchemicalbook.com The precise conformation in solution is an average of rapidly interconverting states and is influenced by solvent, concentration, and pH. acs.org
Principles of Self-Assembly and Crystal Engineering with Pyrimidyl Boronic Acids
The unique structural features of pyrimidyl boronic acids make them valuable building blocks for crystal engineering and supramolecular chemistry. nih.gov The principles of their self-assembly are rooted in the predictability and directionality of the hydrogen bonds they form.
The boronic acid group provides two hydrogen bond donors and two acceptors, making it a versatile functional group for building extended networks. nih.gov In pyrimidyl boronic acids, the addition of the nitrogen acceptors allows for the design of more complex and robust architectures. By modifying substituents on the pyrimidine ring, it is possible to tune the electronic properties and steric profile of the molecule, thereby influencing the competition between O-H⋯O and O-H⋯N bonding and directing the final supramolecular structure. nih.gov This "programmability" allows for the rational design of co-crystals and other multi-component assemblies with desired topologies and properties. researchgate.net
Applications in Advanced Organic Synthesis and Materials Research
Strategic Building Blocks for Complex Molecular Architectures
The utility of 5-pyrimidyl boronic acid hydrate (B1144303) as a foundational component in the synthesis of elaborate molecular structures is well-documented. Its participation in powerful cross-coupling reactions allows for the precise and efficient formation of carbon-carbon bonds, which is essential for constructing complex organic frameworks. nih.govboronmolecular.com
Synthesis of Novel Heteroarylpyrimidines and Oligoarylene Systems
5-Pyrimidyl boronic acid is extensively used as a key reagent in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating C-C bonds. boronmolecular.comrsc.org This reaction facilitates the coupling of the pyrimidyl group with various heteroaryl halides to produce novel heteroarylpyrimidines. For instance, reactions with thienyl, quinolyl, and other pyrimidyl halides yield complex bi- and poly-heterocyclic systems. nih.gov
A notable application is the twofold Suzuki reaction of 5-pyrimidyl boronic acid with 4,6-dichloropyrimidine, which produces 4,6-bis(5-pyrimidyl)pyrimidine in a 56% yield. nih.gov This strategy is extendable to the synthesis of larger, conjugated oligoarylene systems. By employing multi-step Suzuki couplings, researchers have successfully constructed penta-arylene derivatives, demonstrating the compound's role in building extended π-systems relevant to materials science. nih.gov
Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions involving 5-pyrimidyl boronic acid and its derivatives for the synthesis of complex heteroaryl systems.
| Boronic Acid/Ester | Coupling Partner | Catalyst | Product | Yield (%) |
| 5-Pyrimidyl boronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | 4,6-bis(5-pyrimidyl)pyrimidine | 56 |
| 5-Pyrimidyl boronic ester | Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Pd(dppf)Cl₂ | 2-(Pyrimidin-5-yl)pyridine | Modest |
| 2-Methoxy-5-pyrimidylboronic acid | Heteroaryl Halides (e.g., Thienyl, Quinolyl) | Pd(PPh₃)₂Cl₂ | 2-Methoxy-5-(heteroaryl)pyrimidines | N/A |
This table presents data synthesized from research findings to illustrate the utility of 5-pyrimidyl boronic acid in constructing complex molecular architectures. nih.govrsc.org
Construction of Scaffolds for Chemical Probe Development
The pyrimidine (B1678525) core is a prevalent motif in biologically active compounds, making 5-pyrimidyl boronic acid hydrate a valuable starting material for creating scaffolds in drug discovery and for the development of chemical probes. nih.gov The ability to easily introduce the pyrimidyl group into a wide array of organic molecules through reactions like the Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries. nih.gov These libraries can then be screened for biological activity to identify new drug candidates.
Furthermore, the boronic acid group itself can be exploited to design chemoselective probes. For example, boronic acids are known to react with hydrogen peroxide, leading to the oxidative cleavage of the carbon-boron bond. This reactivity has been harnessed to create probes that can detect reactive oxygen species within biological systems, which is crucial for studying oxidative stress and related disease pathways. ucl.ac.uk
Catalytic Roles and Reaction Promotion Mechanisms
Beyond its role as a structural component, the boronic acid functional group can participate directly in catalytic processes, mediating a variety of organic transformations. This capability stems from the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds. nih.govwiley-vch.de
Boronic Acid Mediated Transformations in Organic Chemistry
Boronic acids, including 5-pyrimidyl boronic acid, are not only reagents in transition metal-catalyzed reactions but can also act as catalysts themselves. rsc.orgwikipedia.org They are known to catalyze a range of reactions, such as:
Amide Bond Formation: Arylboronic acids with electron-withdrawing groups can catalyze the direct formation of amides from carboxylic acids and amines, offering a mild and efficient alternative to traditional coupling agents. wiley-vch.de
Cycloaddition Reactions: By activating unsaturated carboxylic acids, boronic acids can promote cycloaddition reactions. nih.gov
Conjugate Additions: They facilitate the addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov
These catalytic activities rely on the ability of the boronic acid to act as a Lewis acid, activating substrates by forming transient ester intermediates. This activation enhances the substrate's reactivity towards nucleophiles under mild conditions. rsc.org
Biomimetic Hydration Reactions and Related Catalytic Cycles
Recent research has highlighted the role of boronic acids in catalyzing hydration reactions, mimicking the function of enzymes like carbonic anhydrase. rsc.orgresearchgate.net Density functional theory (DFT) calculations have shown that boronic acids can facilitate the hydration of carbon dioxide (CO₂) through a biomimetic mechanism. rsc.org The catalytic cycle involves the boronic acid activating a water molecule, which then performs a nucleophilic attack on the CO₂ molecule, ultimately leading to the formation of bicarbonate. researchgate.net
Additionally, boronic acids can serve as organic-soluble substitutes for water in metal-catalyzed hydrations of alkynes. In gold-catalyzed reactions, the addition of a boronic acid to an alkyne generates an enolate intermediate under very mild conditions. This enolate can then be trapped by other electrophiles, such as aldehydes, in a one-pot procedure to create more complex products. ucl.ac.uk This process represents an efficient method for complexity-generating hydration reactions. ucl.ac.uk
Integration into Functional Materials and Supramolecular Assemblies
The structural rigidity of the pyrimidine ring combined with the versatile bonding capabilities of the boronic acid group makes this compound an excellent candidate for incorporation into advanced functional materials and supramolecular structures. nih.gov
The boronic acid moiety is a powerful tool in crystal engineering and the design of supramolecular assemblies. It can participate in strong hydrogen bonding interactions, acting as both a hydrogen bond donor (O-H) and acceptor. This allows for the self-assembly of boronic acid-containing molecules into well-defined, ordered structures like tapes, rosettes, and ladder-like networks. researchgate.net
Furthermore, the Lewis acidic boron atom can form dative covalent bonds with Lewis bases, such as the nitrogen atoms in pyridyl rings. This interaction has been utilized to construct crystalline cages and two-dimensional polymers. nih.govdoaj.org These ordered assemblies have potential applications in areas such as gas storage, separation, and catalysis. The integration of the pyrimidine unit can introduce specific electronic properties, making these materials relevant for applications in organic electronics. nih.gov Boronic acid-based polymers have also been used to form self-healing hydrogels for dynamic 3D cell culture and other biological applications. nih.gov
Components for Molecular Recognition Studies (Hydrogen Bonding and π-π Interactions)
This compound is a significant compound in supramolecular chemistry and crystal engineering. Its molecular structure, featuring both a hydrogen-bond-accepting pyrimidine ring and a hydrogen-bond-donating boronic acid group, allows it to participate in specific and directional non-covalent interactions. These interactions, primarily hydrogen bonding and π-π stacking, are fundamental to the principles of molecular recognition.
The crystal structure of derivatives of pyrimidylboronic acid reveals complex networks of these intermolecular forces. For instance, in the crystal lattice of (2-benzyloxypyrimidin-5-yl)boronic acid, a related compound, adjacent molecules are interconnected through pairs of O—H⋯O hydrogen bonds, which results in the formation of centrosymmetric dimers. rsc.org These dimers are further organized into chains via hydrogen bonds between the hydroxyl groups of the boronic acid and the nitrogen atoms of the pyrimidine rings on neighboring molecules. rsc.org This illustrates the molecule's capacity to act as both a hydrogen bond donor and acceptor, a critical characteristic for the design of self-assembling molecular systems.
The combination of hydrogen bonding and π-π interactions enables the rational design of various supramolecular architectures. The presence of water molecules can also be influential, providing conformational flexibility to the hydrogen-bonding network, which can, in turn, promote more ideal intermolecular π-π interactions. nih.govnih.gov The precise geometry and strength of these non-covalent bonds are vital for the selective recognition of other molecules, a cornerstone of applications ranging from chemical sensing to catalysis.
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bonding | O-H (boronic acid) | O (boronic acid) | Forms centrosymmetric dimers. rsc.org |
| Hydrogen Bonding | O-H (boronic acid) | N (pyrimidine ring) | Links dimers into chains. rsc.org |
| Stacking Interaction | Oxygen (boronic acid) | Boron | Contributes to the formation of layers. rsc.org |
| Stacking Interaction | C(π) (aromatic ring) | Boron | Links parallel chains of dimers. rsc.org |
Precursors for Fluorophores and Electron-Transporting Organic Devices
The pyrimidine nucleus is a fundamental component in a wide array of functional organic materials, such as fluorophores and electron-transporting materials used in organic electronic devices. This compound is a versatile precursor for synthesizing these materials, largely through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com This synthetic method facilitates the creation of carbon-carbon bonds, enabling the construction of complex molecules with specifically designed electronic and photophysical properties.
Fluorophores:
While direct examples of the use of this compound in the synthesis of commercial fluorophores are not extensively detailed in scientific literature, its utility can be inferred from the established reactivity of both the pyrimidine moiety and the boronic acid functional group. Pyrimidine derivatives are integral components of numerous fluorescent compounds. The Suzuki-Miyaura coupling, for which 5-Pyrimidyl boronic acid is an excellent substrate, is a prevalent method for synthesizing complex aryl- and heteroaryl-substituted pyrimidines. nih.gov This approach allows for the attachment of various functional groups to the pyrimidine ring, which can be used to modify fluorescence properties like emission wavelength and quantum efficiency. For example, coupling 5-Pyrimidyl boronic acid with other aromatic or heteroaromatic halides can produce extended π-conjugated systems, a common characteristic of many fluorophores.
Electron-Transporting Organic Devices:
In the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), materials that can efficiently transport electrons are essential for optimal device performance. The electron-deficient nature of the pyrimidine ring makes it a suitable building block for electron-transporting materials (ETMs). By incorporating the pyrimidine unit into larger molecular frameworks, it is possible to develop materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which aids in electron injection and transport.
The synthesis of such materials frequently employs the Suzuki-Miyaura cross-coupling reaction, with this compound potentially serving as a key starting material. It can be coupled with a variety of halogenated aromatic or heteroaromatic compounds to create molecules with the necessary electronic properties and morphological stability for use in the electron-transporting layer (ETL) of an OLED. Although specific industrial syntheses originating from this compound are not widely published, the scientific literature does describe the synthesis of pyrimidine-based ETMs using similar cross-coupling strategies. For instance, 1,3,4-oxadiazole–pyrimidine hybrids have been synthesized and utilized as electron-transporting materials in light-emitting diodes.
| Application Area | Synthetic Methodology | Resulting Material Class | Key Property |
|---|---|---|---|
| Fluorophores | Suzuki-Miyaura Coupling | Extended π-conjugated systems | Tunable fluorescence |
| Electron-Transporting Devices (OLEDs) | Suzuki-Miyaura Coupling | Pyrimidine-containing organic molecules | Efficient electron transport |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a central computational method for investigating boronic acids, offering a balance between accuracy and computational cost. nih.gov It is widely used to calculate the energies associated with chemical reactions and to generate descriptors that explain and predict reactivity. nih.gov
DFT calculations are employed to determine the electronic landscape of 5-pyrimidyl boronic acid. Key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps are analyzed to predict the molecule's behavior. The nitrogen atoms in the pyrimidine (B1678525) ring act as electron-withdrawing groups, influencing the electronic character of the C-B bond and the acidity of the boronic acid group.
Reactivity descriptors derived from these calculations help to quantify and rationalize chemical behavior. rsc.org For instance, the calculated partial atomic charges on the boron, oxygen, and hydrogen atoms provide insight into sites susceptible to nucleophilic or electrophilic attack. The nature of the conjugate anion, which includes the extended pyrimidine framework, is crucial in its ability to accept and distribute negative charge during chemical transformations. rsc.org These descriptors are fundamental inputs for understanding reaction mechanisms and for developing predictive models of reactivity, such as those used in Quantitative Structure-Activity Relationships (QSAR).
One of the most significant applications of DFT in the study of boronic acids is the elucidation of reaction mechanisms. Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical side reaction in applications like the Suzuki-Miyaura coupling. nih.gov
Extensive kinetic and DFT studies on the protodeboronation of a range of heteroaromatic boronic acids have provided a detailed mechanistic model that is a function of pH. acs.orgresearchgate.net In these studies, 5-pyrimidyl boronic acid was found to be significantly less reactive compared to many other heteroaryl boronic acids, such as 2-pyridyl or 5-thiazolyl boronic acids. ed.ac.ukcore.ac.uk The simulation of its pH-rate profile required a combination of specific pathways. Unlike highly reactive species that undergo rapid fragmentation, the kinetic model for 5-pyrimidyl boronic acid was dominated by a base-catalyzed pathway and a neutral, pH-independent mechanism. ed.ac.ukcore.ac.uk
A general kinetic model for aqueous protodeboronation includes several distinct mechanistic pathways. nih.gov For 5-pyrimidyl boronic acid, the following pathways were found to be necessary to satisfactorily simulate its reactivity profile across the pH scale ed.ac.ukcore.ac.uk:
| Pathway | Description | Relevance to 5-Pyrimidyl boronic acid |
| k'₂ | Base-Catalyzed | A dominant pathway for this compound under basic conditions. |
| k₂cat | Autocatalysis | A self-catalyzed process contributing to the overall rate. |
| k'₄ | Neutral Mechanism | A pH-independent process, likely involving reaction with water, required to fit kinetic data in the neutral pH range. |
Furthermore, DFT is used to model other reactions, such as hydration. Computational studies on the hydration of CO2 by other boronic acids have detailed a biomimetic mechanism. rsc.org These studies construct free energy landscapes, identifying transition states and intermediates for the reaction, and confirming the proposed mechanism through analysis of calculated spectral data. rsc.org A similar theoretical approach can be applied to understand the specific pathways of hydration for 5-pyrimidyl boronic acid hydrate (B1144303).
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling techniques are used to explore the three-dimensional structure and conformational flexibility of 5-pyrimidyl boronic acid. The boronic acid group, -B(OH)₂, can rotate relative to the pyrimidine ring, and the hydroxyl groups can adopt different orientations.
Analysis of the crystal structure of a related compound, (2-benzyl-oxy-pyrimidin-5-yl)boronic acid, reveals that the boronic acid group adopts a syn-anti conformation and is nearly coplanar with the pyrimidine ring, with a small dihedral angle between them. nih.gov This planarity suggests significant electronic conjugation between the boronic acid and the aromatic ring. Conformational analysis helps identify the lowest energy structures and the energy barriers between different conformers, which is crucial for understanding how the molecule interacts with other molecules or with biological targets. nih.gov Molecular docking, a specific application of molecular modeling, has been used to study how other pyrimidine boronic acid derivatives bind to enzyme active sites, providing insights into their potential biological activities. nih.gov
Prediction and Characterization of Intermolecular Interactions
Computational methods are essential for characterizing the non-covalent interactions that govern the solid-state structure of 5-pyrimidyl boronic acid hydrate. These interactions determine the crystal packing and physical properties of the material.
DFT calculations and analysis of crystal structures of related compounds reveal a rich network of intermolecular interactions. nih.govresearchgate.net The primary interactions are hydrogen bonds, which are critical for the stability of the crystal lattice.
Key Intermolecular Interactions Identified in Related Pyrimidyl Boronic Acids:
| Interaction Type | Donor | Acceptor | Resulting Motif |
| Hydrogen Bond | O-H (boronic acid) | O (boronic acid) | Forms centrosymmetric dimers with an R²₂(8) graph-set motif. nih.gov |
| Hydrogen Bond | O-H (boronic acid) | N (pyrimidine ring) | Links molecules into chains. nih.gov |
| Stacking Interaction | C(π) (pyrimidine ring) | B (boronic acid) | Connects parallel chains into layers. nih.gov |
| Stacking Interaction | O (boronic acid) | B (boronic acid) | Contributes to the layered structure. nih.gov |
Theoretical studies on protonated pyridine-boronic acid dimers, which are structurally analogous to pyrimidyl systems, have used energy partitioning analysis to explain the stability of these hydrogen-bonded structures. researchgate.net These calculations show how electrostatic and exchange terms can compensate for repulsive forces, leading to stable dimeric complexes. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their activity or reactivity. nih.gov For pyrimidine derivatives, QSAR models are developed to predict biological activities based on calculated molecular descriptors. researchgate.netresearchgate.netrsc.org
The process involves calculating a variety of descriptors for each molecule in a dataset, which can include constitutional, topological, and quantum-chemical parameters derived from DFT. researchgate.net Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that links these descriptors to an observed activity, such as enzyme inhibition or reaction rate. nih.govresearchgate.net
While specific QSAR studies focusing solely on the chemical reactivity of 5-pyrimidyl boronic acid are not prominent, the methodology is widely applied to pyrimidine-based compounds. nih.govrsc.org These models serve as powerful predictive tools, enabling the in silico design of new derivatives with enhanced or optimized reactivity profiles, thereby reducing the amount of synthetic work and biological evaluation needed in drug discovery and materials science. researchgate.net
Analytical Research Methodologies and Characterization in Academic Settings
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure of 5-pyrimidyl boronic acid hydrate (B1144303) by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-pyrimidyl boronic acid hydrate in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's constitution. chemicalbook.com
¹H NMR: Proton NMR is used to identify the chemical environment of hydrogen atoms. For 5-pyrimidyl boronic acid, the spectrum would show characteristic signals for the protons on the pyrimidine (B1678525) ring. The chemical shifts and coupling patterns of these protons are unique to the substitution pattern of the ring. chemicalbook.comchemicalbook.com
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the pyrimidine ring and the carbon atom bonded to boron will produce a distinct signal, confirming the compound's fundamental structure. bas.bgresearchgate.net The presence of the hydrate form may influence the chemical shifts, particularly of the carbon atom attached to the boronic acid group. researchgate.net
¹¹B NMR: As boron has an NMR-active nucleus (¹¹B), this specific technique is essential for directly observing the boron center. The chemical shift in ¹¹B NMR is highly sensitive to the coordination and geometry of the boron atom. sdsu.edu For a tricoordinate organoborane like 5-pyrimidyl boronic acid, a specific resonance is expected. sdsu.edu This technique is also invaluable for studying stability, as the hydrolysis of the boronic acid to boric acid would result in a new, characteristic signal around δ 19.5 ppm. nih.gov The interaction with the water of hydration can also be inferred from shifts in the boron signal. researchgate.net
| Technique | Observed Nucleus | Information Provided | Typical Chemical Shift (δ) Range |
|---|---|---|---|
| ¹H NMR | ¹H | Identifies proton environments on the pyrimidine ring. | ~7.0-9.5 ppm for aromatic protons |
| ¹³C NMR | ¹³C | Characterizes the carbon framework of the molecule. | ~120-170 ppm for pyrimidine carbons |
| ¹¹B NMR | ¹¹B | Directly probes the boron atom's chemical environment and coordination. | Variable, typically +20 to +50 ppm for tricoordinate boranes |
Single-crystal X-ray Diffraction (XRD) stands as the definitive method for establishing the absolute three-dimensional structure of this compound in the solid state. This powerful technique would provide unambiguous proof of the compound's atomic connectivity and stereochemistry.
Analysis of the diffraction pattern allows for the precise determination of:
Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C-C, C-N, C-B, B-O) and angles within the molecule.
Molecular Geometry: Confirmation of the planarity of the pyrimidine ring and the geometry around the boron atom (typically trigonal planar).
Role of Hydration: XRD is crucial for locating the water molecule(s) within the crystal lattice. It reveals how the water molecules are positioned relative to the boronic acid and pyrimidine moieties and details their involvement in the hydrogen-bonding network.
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule's functional groups. The resulting spectra serve as a molecular "fingerprint" and confirm the presence of key structural features in this compound.
The spectra of hydrated borates can be complex, but distinct vibrational modes can be assigned. nist.gov Key expected bands include:
O-H Stretching: A broad and strong absorption band in the high-frequency region (typically 3200-3600 cm⁻¹) corresponding to the O-H stretching vibrations from the boronic acid's hydroxyl groups and the water of hydration.
C-H Stretching: Signals corresponding to the aromatic C-H bonds on the pyrimidine ring.
Ring Vibrations: A series of sharp bands for the C=C and C=N stretching vibrations within the pyrimidine ring.
B-O-H Bending: In-plane bending vibrations of the B-O-H group can be observed. researchgate.net
B-O Stretching: Strong absorptions associated with the stretching of the Boron-Oxygen single bonds.
B-C Stretching: Vibrations corresponding to the Boron-Carbon bond stretch, providing direct evidence of the organoborane structure. researchgate.net
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | -B(OH)₂, H₂O | 3200 - 3600 (broad) |
| C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1600 |
| B-O-H Bending | -B(OH)₂ | ~840 researchgate.net |
| B-C Stretch | Aryl-B | 940 - 1030 researchgate.net |
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or byproducts, thereby enabling its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity of 5-pyrimidyl boronic acid and for monitoring the progress of chemical reactions that produce it. waters.com A typical approach involves reversed-phase HPLC, where method development focuses on:
Stationary Phase: C18 columns are commonly used, though columns with different selectivities, such as those with a charged surface hybrid (CSH) particle, can offer alternative separation profiles. waters.com
Mobile Phase: The pH of the aqueous portion of the mobile phase is a critical parameter. A low pH (acidic condition) is often required to ensure good retention and sharp peak shapes for boronic acids. waters.com
Detector: A UV detector is suitable, as the pyrimidine ring is a strong chromophore.
When coupled with Mass Spectrometry (MS), the technique becomes LC-MS, a powerful tool for both separation and identification. MS provides the mass-to-charge ratio of the eluted compound, which serves to confirm its molecular weight (123.91 g/mol for the anhydrous form) and elemental formula (C₄H₅BN₂O₂). sigmaaldrich.comoakwoodchemical.com This combination is definitive for confirming the identity of the main peak in a chromatogram and for tentatively identifying impurities.
Considerations for Analytical Stability and Strategic Derivatization for Characterization
The analysis of boronic acids requires careful consideration of their chemical stability, as degradation can occur during analysis, leading to inaccurate results. nih.gov A key stability concern is the potential for oxidative cleavage of the carbon-boron bond under certain conditions. nih.gov Furthermore, boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate chromatographic and spectroscopic analysis. sigmaaldrich.com
To overcome challenges related to stability or detection sensitivity, strategic derivatization is often employed in research settings. acs.org This involves chemically modifying the boronic acid group to form a more stable or easily detectable derivative. Common strategies include:
Esterification: Conversion of the boronic acid to a boronate ester, for example, by reacting it with pinacol (B44631). Boronate esters are generally more robust, less polar, and more stable for chromatographic purification and analysis. sigmaaldrich.com
Formation of MIDA Boronates: Derivatization with N-methyliminodiacetic acid (MIDA) yields MIDA boronates, which are exceptionally stable to a wide range of reaction conditions but can be easily deprotected when needed. sigmaaldrich.com
Conversion to Trifluoroborate Salts: Reaction with potassium hydrogen fluoride (B91410) (KHF₂) converts the boronic acid to a potassium trifluoroborate salt (R-BF₃K). These salts are typically highly stable, crystalline solids that are easier to handle and purify and are less prone to dehydration or protodeboronation. sigmaaldrich.com
Derivatization for Enhanced Detection: Specific reagents can be used to derivatize the boronic acid to significantly increase its ionization efficiency and sensitivity in LC-MS/MS analysis, allowing for quantification at very low (parts-per-million) levels. acs.org
Future Research Directions and Emerging Paradigms
Development of Next-Generation Sustainable Synthetic Routes
The chemical industry's shift towards greener and more sustainable practices is a major driver for innovation in the synthesis of 5-pyrimidyl boronic acid hydrate (B1144303). Future research will prioritize the development of environmentally benign and economically viable production methods. A key focus is on creating sustainable multicomponent reactions that can assemble pyrimidines from simple, readily available starting materials like alcohols and amidines. bohrium.com These reactions, often catalyzed by metals such as iridium, proceed through condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts. bohrium.com
The goal is to design highly regioselective and efficient processes that minimize waste and maximize atom economy. bohrium.com This approach allows for the creation of diverse and highly functionalized pyrimidine (B1678525) products in a single step. bohrium.com Furthermore, the use of biomass-derived starting materials is being explored to create more sustainable pathways to valuable pyrimidine derivatives. bohrium.comresearchgate.net
Exploration of Unconventional Reactivity Profiles and Catalytic Functions
While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of its application, researchers are actively exploring the untapped reactivity of 5-pyrimidyl boronic acid hydrate. The unique electronic properties of the pyrimidine ring, combined with the boronic acid moiety, open up possibilities for novel catalytic functions and reaction pathways.
Future investigations will likely focus on leveraging the dual Lewis acid-base character of pyrimidine boronic acids to develop new catalytic systems. The nitrogen atoms in the pyrimidine ring can act as Lewis bases, while the boron center is Lewis acidic, potentially enabling bifunctional catalysis for a range of organic transformations. Additionally, the exploration of its role in other types of cross-coupling reactions beyond the Suzuki-Miyaura reaction, such as C-N and C-S bond-forming reactions, will continue to be an active area of research. The compatibility of boronic acids in multicomponent reactions is also a significant area of interest, allowing for the rapid synthesis of complex and diverse small molecule libraries. rug.nlnih.gov
Design of Advanced Functional Materials Utilizing Tailored 5-Pyrimidyl Boronic Acid Scaffolds
The inherent structural features of this compound make it an excellent candidate for the construction of advanced functional materials. Its ability to form reversible covalent bonds through boronate ester formation, coupled with the hydrogen-bonding capabilities of the pyrimidine ring, allows for the design of dynamic and responsive materials.
A promising application lies in the development of sensors. For instance, bis-boronic acid compounds have been synthesized using efficient multicomponent reactions to create fluorescent probes for the detection of biologically important molecules like β-sialic acid. rsc.org The strategic placement of boronic acid groups is crucial for achieving high binding affinity and selectivity. rsc.org Future work will likely involve creating a wider range of sensors for various analytes by tailoring the structure of the pyrimidine boronic acid scaffold.
Deeper Computational Insights into Complex Multi-component Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. In the context of this compound, computational studies can provide profound insights into reaction mechanisms, guiding the development of more efficient and selective synthetic methods.
For example, DFT calculations have been employed to investigate the binding modes of bis-boronic acid compounds with sialic acid, revealing that the positioning of the boronic acid groups strongly influences the binding interaction. rsc.org These computational findings align with experimental observations and highlight the importance of substituent effects on binding affinity. rsc.org Furthermore, computational studies are being used to elucidate the reaction mechanisms and stereospecificity of enzymes involved in pyrimidine metabolism, which can inform the design of biocatalytic processes. rsc.org As computational methods become more powerful, they will play an increasingly vital role in predicting reaction outcomes and designing novel catalysts and materials based on the 5-pyrimidyl boronic acid scaffold.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, offering enhanced efficiency, safety, and scalability. uc.pt The synthesis of boronic acids, including this compound, is well-suited for these modern technologies.
Flow chemistry enables the continuous production of boronic acids on a multigram scale with reaction times of less than a second. organic-chemistry.orgnih.gov This approach offers significant advantages over traditional batch processes, including improved process control and safety. organic-chemistry.orgnih.gov Automated synthesis platforms, on the other hand, allow for the rapid, high-throughput synthesis and screening of large libraries of compounds. nih.gov The combination of these technologies with multicomponent reactions involving boronic acids has the potential to dramatically accelerate the discovery of new molecules with desired properties. rug.nl The future of chemical synthesis will likely involve the seamless integration of P-graph methodology for process design with simulation software to automatically generate and evaluate optimal production routes. cetjournal.it
Q & A
Q. How can this compound be functionalized for selective Gram-positive bacterial detection?
- Methodological Answer : Conjugate the compound to carbon dots (C-dots) via EDC/NHS chemistry to create a fluorescence biosensor. The boronic acid binds to Gram-positive bacterial glycolipids, inducing fluorescence quenching. Validate specificity using flow cytometry with Staphylococcus aureus (Gram-positive) vs. Escherichia coli (Gram-negative) controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
